![molecular formula C16H12ClN3O4S B2727126 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide CAS No. 896350-53-1](/img/structure/B2727126.png)
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxadiazole derivatives are a class of compounds that have been studied for their potential biological activities . They contain a heterocyclic ring structure with two nitrogen atoms and one oxygen atom. The specific compound you mentioned, “N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide”, is a derivative of this class, with additional functional groups attached.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, oxadiazole derivatives are generally synthesized through cyclization reactions involving compounds such as carboxylic acids, amidoximes, or nitrile oxides .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives typically involves a five-membered ring containing three heteroatoms (two nitrogens and one oxygen). The presence of the 2-chlorophenyl and 4-methylsulfonylbenzamide groups would add complexity to the structure .
Chemical Reactions Analysis
The chemical reactivity of oxadiazole derivatives can vary widely depending on the specific substituents present in the molecule. Generally, these compounds can participate in a variety of reactions, including nucleophilic substitutions and additions, as well as electrophilic aromatic substitutions .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and reactivity .
Scientific Research Applications
Molecular Docking Studies and Structural Analysis
Research involving similar compounds to N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide, such as tetrazole derivatives, highlights their structural characteristics and potential applications in scientific research. For instance, docking studies and crystal structure analyses of tetrazole derivatives have been performed to understand their orientation and interaction within the active sites of enzymes like cyclooxygenase-2 (COX-2). These studies provide insights into the compounds' inhibitory properties and their potential as COX-2 inhibitors, useful in the design of anti-inflammatory agents (Al-Hourani et al., 2015).
Antibacterial and Enzymatic Inhibition
Compounds with the 1,3,4-oxadiazole scaffold have been synthesized and evaluated for their antibacterial and anti-enzymatic properties. These studies indicate that certain derivatives exhibit good inhibitory activity against gram-negative bacterial strains and low potential against enzymes like lipoxygenase (LOX), suggesting their potential in developing new antibacterial agents and enzyme inhibitors (Nafeesa et al., 2017).
Antihypertensive Activity
The synthesis of 1,2,4-oxadiazole derivatives has shown that certain compounds exhibit antihypertensive activity in animal models. These findings suggest the potential of these derivatives in the development of new treatments for hypertension, highlighting the structural modifications necessary to enhance activity (Santilli & Morris, 1979).
Antibacterial Activity Against Agricultural Pathogens
Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated good antibacterial activities against rice bacterial leaf blight. These compounds not only exhibit significant inhibitory effects against the pathogen Xanthomonas oryzae pv. oryzae but also enhance plant resistance by increasing superoxide dismutase (SOD) and peroxidase (POD) activities, offering a novel approach to managing agricultural diseases (Shi et al., 2015).
Herbicidal and Insecticidal Activities
Studies on N-phenylpyrazolyl aryl methanones derivatives, which share structural similarities with this compound, have revealed favorable herbicidal and insecticidal activities. These findings suggest the potential application of such compounds in agricultural pest management strategies, showcasing the versatility of the 1,3,4-oxadiazole scaffold in developing various bioactive agents (Wang et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4S/c1-25(22,23)11-8-6-10(7-9-11)14(21)18-16-20-19-15(24-16)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVDQHJCSXIWMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzo[d][1,3]dioxol-5-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone](/img/structure/B2727046.png)
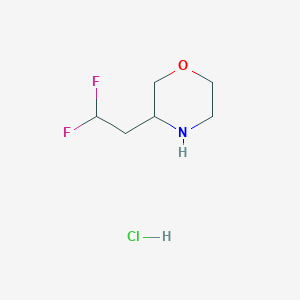
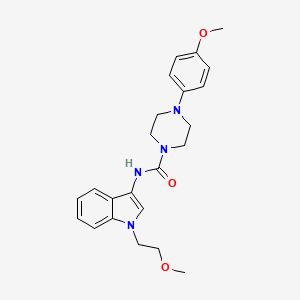
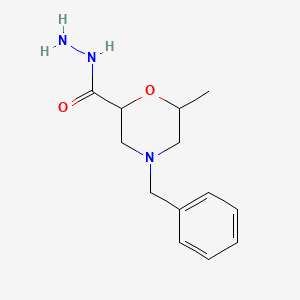
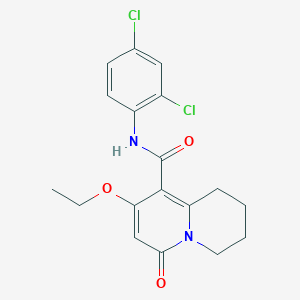
![N-(4-chlorophenyl)-2-{2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B2727057.png)

![N-(3,4-difluorophenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B2727059.png)
![(1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2727060.png)
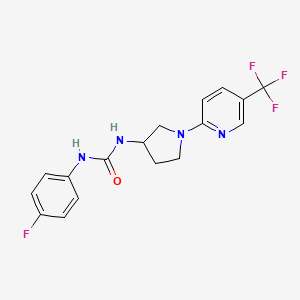


![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B2727065.png)
![Tert-butyl 2-[(2-methoxyethyl)amino]acetate](/img/structure/B2727066.png)
